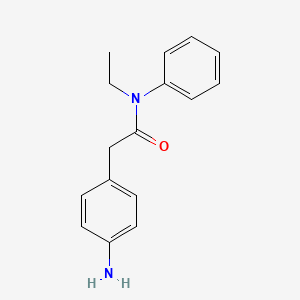![molecular formula C13H19N3O B3316315 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide CAS No. 953735-83-6](/img/structure/B3316315.png)
1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide
Vue d'ensemble
Description
“1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide” is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It is used as a reactant for the synthesis of amino acid arylamides, selective interleukin-2 inducible T-cell inhibitors, antimalarial drugs, and aglycoristocetin derivatives for anti-influenza virus activity .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Anti-angiogenic and DNA Cleavage Activities
Piperidine derivatives have been synthesized and evaluated for their potential anti-angiogenic properties, which is the process of inhibiting the growth of new blood vessels. This property is particularly important in the context of cancer research, as the formation of new blood vessels is a critical factor in tumor growth and metastasis. Furthermore, these compounds have been assessed for their DNA cleavage abilities, which is a significant area of study in the development of anticancer agents. The ability to interact with DNA and induce cleavage can lead to the development of novel therapeutic agents targeting cancer cells at the genetic level (Vinaya et al., 2017).
Inhibition of Soluble Epoxide Hydrolase
Another area of research involving piperidine derivatives is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, these compounds have the potential to be used in the treatment of diseases related to these processes, such as cardiovascular diseases and inflammatory disorders. The structural features of these derivatives, such as the triazine heterocycle, have been found to be crucial for achieving high potency and selectivity in inhibiting sEH (R. Thalji et al., 2013).
Cannabinoid Receptor Antagonists
Piperidine derivatives have also been explored for their potential as cannabinoid receptor antagonists. These compounds could play a role in the development of treatments for conditions influenced by the cannabinoid system, including pain, obesity, and neurological disorders. The structural elements essential for potent and selective antagonistic activity against the cannabinoid CB1 receptor include specific substituents on the pyrazole ring, highlighting the importance of molecular design in developing effective therapeutic agents (R. Lan et al., 1999).
Synthesis and Pharmacological Screening
The synthesis of piperidine derivatives for pharmacological screening, particularly in the context of antihypertensive activity, has been documented. While some synthesized compounds did not show remarkable activity in this area, the research contributes to the broader understanding of the structural requirements for biological activity in piperidine-based compounds. This type of research is crucial for identifying promising candidates for further development and understanding the molecular basis of their activity (H. Takai et al., 1988).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
They exhibit a wide range of biological activities and are present in more than twenty classes of pharmaceuticals
Orientations Futures
Piperidine derivatives, including “1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications of these compounds.
Propriétés
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSBKLJMOYVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222873 | |
| Record name | 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953735-83-6 | |
| Record name | 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953735-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1-aminoethyl)phenyl]propanamide](/img/structure/B3316273.png)


![[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316288.png)
![[2-(3-fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B3316294.png)


![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)


amine](/img/structure/B3316347.png)
